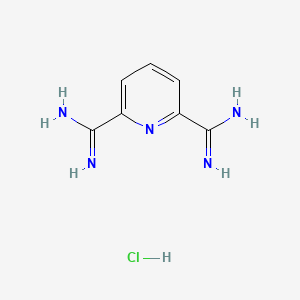
Pyridine-2,6-dicarboximidamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-2,6-dicarboximidamide;dihydrochloride is a chemical compound with the molecular formula C7H11Cl2N5. It is known for its role as a ligand in nickel-catalyzed cross-coupling reactions, particularly with nitrogen heterocycles and alkyl halides . This compound is also referred to as pyridine-2,6-bis(carboximidamide) dihydrochloride.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridine-2,6-dicarboximidamide;dihydrochloride typically involves the reaction of pyridine-2,6-dicarboxylic acid with ammonia or an amine under specific conditions to form the corresponding carboximidamide. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for pyridine-2,6-dicarboximidamide;dihydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine-2,6-dicarboximidamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Pyridine-2,6-dicarboximidamide;dihydrochloride can participate in substitution reactions, particularly in the presence of suitable catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as nickel or palladium complexes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction may produce pyridine-2,6-dicarboximidamide derivatives .
Applications De Recherche Scientifique
Pyridine-2,6-dicarboximidamide;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in nickel-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds between nitrogen heterocycles and alkyl halides
Biology: This compound is studied for its potential biological activities and interactions with biomolecules
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs
Industry: Pyridine-2,6-dicarboximidamide;dihydrochloride is used in the synthesis of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of pyridine-2,6-dicarboximidamide;dihydrochloride involves its role as a ligand in catalytic reactions. It coordinates with metal centers, such as nickel, to form stable complexes that facilitate the cross-coupling of nitrogen heterocycles and alkyl halides. This coordination enhances the reactivity of the metal center and promotes the formation of carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2,6-dicarboxylic acid: This compound is structurally similar but lacks the carboximidamide groups.
Pyridine-2,6-dicarboxamide: Similar in structure but contains amide groups instead of carboximidamide groups
Uniqueness
Pyridine-2,6-dicarboximidamide;dihydrochloride is unique due to its specific functional groups, which enable its use as a ligand in nickel-catalyzed cross-coupling reactions. This property distinguishes it from other similar compounds and makes it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C7H10ClN5 |
|---|---|
Poids moléculaire |
199.64 g/mol |
Nom IUPAC |
pyridine-2,6-dicarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H9N5.ClH/c8-6(9)4-2-1-3-5(12-4)7(10)11;/h1-3H,(H3,8,9)(H3,10,11);1H |
Clé InChI |
LEVFFAMZKFBXDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C(=N)N)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B11818089.png)

![tert-butyl 2-[(E)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate](/img/structure/B11818095.png)


![(1Alpha,8alpha,9alpha)-bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester](/img/structure/B11818119.png)

